Cas no 1804136-23-9 (Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate)
Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate
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- Inchi: 1S/C12H12ClNO2/c1-16-12(15)11-6-9(3-2-4-14)5-10(7-11)8-13/h5-7H,2-3,8H2,1H3
- InChI Key: NYCZGIZTDLLHIW-UHFFFAOYSA-N
- SMILES: ClCC1=CC(C(=O)OC)=CC(=C1)CCC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 284
- XLogP3: 2.1
- Topological Polar Surface Area: 50.1
Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014388-1g |
Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate |
1804136-23-9 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate
Comprehensive Overview of Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate (CAS No. 1804136-23-9)
Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate (CAS No. 1804136-23-9) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a chloromethyl group and a cyanoethyl moiety, enables versatile reactivity, making it a valuable building block in modern synthetic chemistry. This article delves into its properties, applications, and relevance to current scientific trends, addressing common queries from researchers and industry professionals.
The compound’s systematic name, Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate, highlights its ester-functionalized benzene core, which is critical for its role in peptide coupling and polymer modification. With the growing demand for high-performance materials and green chemistry solutions, this compound has garnered attention for its potential in sustainable synthesis pathways. Researchers often search for "CAS 1804136-23-9 solubility" or "synthetic routes for cyanoethyl benzoates," reflecting its niche yet significant applications.
In pharmaceutical contexts, Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate serves as a precursor for bioactive molecules, particularly in the development of small-molecule inhibitors and prodrugs. Its chloromethyl group facilitates nucleophilic substitutions, while the cyanoethyl side chain enhances compatibility with click chemistry protocols. Such features align with the rising interest in "modular drug design" and "targeted drug delivery systems," as evidenced by frequent searches in academic databases.
From an industrial perspective, this compound’s stability under mild conditions makes it suitable for scale-up production. Manufacturers often inquire about "CAS 1804136-23-9 suppliers" or "technical specifications for methyl benzoate derivatives," underscoring its commercial viability. Additionally, its role in photoresist formulations and electronic materials aligns with the booming semiconductor industry, where precision chemicals are paramount.
Environmental and safety considerations are also pivotal. While not classified as hazardous, proper handling of Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate is essential due to its reactive functional groups. FAQs like "storage conditions for chloromethyl benzoates" or "biodegradability of cyanoethyl compounds" reflect user concerns about sustainable practices. Innovations in catalytic degradation and solvent-free synthesis further enhance its appeal.
In summary, Methyl 3-(chloromethyl)-5-(2-cyanoethyl)benzoate (CAS No. 1804136-23-9) bridges multiple disciplines, from medicinal chemistry to material science. Its adaptability to cutting-edge research trends—such as AI-driven molecular design and circular economy—ensures its continued relevance. By addressing both technical queries and broader industry needs, this compound exemplifies the synergy between innovation and practicality.
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